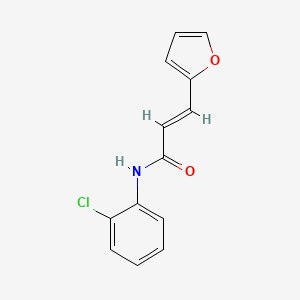

(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINKGGMGPMETNP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde and furan-2-carboxylic acid.

Step 1: The 2-chlorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form (2E)-3-(furan-2-yl)prop-2-enal.

Step 2: The resulting (2E)-3-(furan-2-yl)prop-2-enal is then reacted with an amine, specifically 2-chloroaniline, under acidic conditions to yield (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide.

Industrial Production Methods: The industrial production of (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)propanamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide can be used as a ligand in transition metal catalysis, enhancing the efficiency of certain organic transformations.

Biology and Medicine:

Pharmacology: This compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Industry:

Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exerts its effects is primarily through interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The furan ring and chlorophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity

- (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide : Exhibits submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to strong electron-withdrawing trifluoromethyl groups enhancing lipophilicity (log D ~4.2) .

- (2E)-N-(3-Fluoro-4-trifluoromethylphenyl)-3-phenylprop-2-enamide (Compound 10) : Shows bactericidal activity surpassing ampicillin against S. aureus and Mycobacterium tuberculosis, attributed to meta-fluoro and para-trifluoromethyl substituents .

- (2E)-N-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide (Compound 1e) : Demonstrates moderate antistaphylococcal activity (MIC ~2 µg/mL), with cytotoxicity (IC50 ~5–10 µM) linked to ortho-chloro substitution .

Ortho-chloro substitution may sterically hinder target binding compared to meta/para positions .

Anti-Inflammatory Activity

- (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) : Attenuates NF-κB activation more effectively than cinnamic acid, highlighting the role of ortho-substitution in anti-inflammatory effects .

Key Insight : The target compound’s ortho-chlorophenyl group may favor anti-inflammatory activity, but this could come at the cost of increased cytotoxicity, as seen in analogues like Compound 11 .

Physicochemical Properties and Lipophilicity

Lipophilicity (log D) critically influences bioavailability and toxicity:

- Chlorinated Analogues : log D values range from 3.5–4.5, correlating with high antimicrobial activity but elevated cytotoxicity .

Key Insight : The target compound’s furan substituent likely strikes a balance between moderate lipophilicity and reduced cytotoxicity compared to heavily halogenated analogues.

Cytotoxicity and Selectivity

- Compound 11 (N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) : Exhibits significant cytotoxicity (IC50 <10 µM) due to ortho-substitution and high log D .

- 3,4-Dichlorocinnamanilides : Show low cytotoxicity (IC50 >10 µM) in serum-containing media, suggesting serum proteins mitigate toxicity .

Key Insight : The target compound’s cytotoxicity profile remains uncertain but may align with ortho-substituted analogues, necessitating further evaluation in serum-supplemented models.

Data Table: Comparative Analysis of Key Analogues

Biological Activity

(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, with CAS Number 1261928-90-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound belongs to the class of amides and features a furan ring, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its pharmacological profile.

Biological Activity Overview

Research has indicated that (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibits various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth, indicating potential antitumor effects.

- Anti-inflammatory Effects : The structure suggests possible anti-inflammatory activity, which is common among furan-containing compounds.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of several derivatives of furan-containing compounds. (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

This data suggests that the compound may be effective against common bacterial pathogens.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Antitumor Activity :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide could inhibit cell proliferation. The IC50 values were determined to be approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells.

These findings indicate that this compound may have therapeutic potential in cancer treatment.Cell Line IC50 Value (µM) HeLa 20 MCF-7 25 -

Anti-inflammatory Effects :

- A study focusing on the anti-inflammatory properties revealed that (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating inflammatory responses.

The proposed mechanism involves the inhibition of key enzymes associated with inflammation and cancer cell proliferation. The furan moiety is thought to interact with biological targets through π–π stacking interactions and hydrogen bonding, enhancing the compound's biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide with high yield and purity?

- Methodology : The synthesis typically involves a condensation reaction between a substituted acryloyl chloride and 2-chloroaniline. Catalysts like triethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Reaction temperatures between 0–5°C minimize side reactions .

- Key Parameters : Solvent polarity, catalyst loading, and reaction time significantly impact stereochemical control. For example, DCM enhances electrophilicity of the acyl chloride, while prolonged stirring (>12 hrs) ensures complete amide bond formation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms the (2E)-stereochemistry (J = 12–16 Hz for trans-coupled protons) and substituent positions. Aromatic protons in the 2-chlorophenyl group appear as a multiplet at δ 7.2–7.5 ppm, while furan protons resonate at δ 6.3–6.8 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%). Retention times are compared to synthetic standards .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 276.0532 (calculated for C₁₃H₁₁ClNO₂) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen type, aromatic groups) influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) :

- Halogen Effects : Chlorine at the 2-position enhances electrophilicity and π-stacking with biological targets compared to fluorine or bromine analogs. For example, 2-Cl improves binding to kinase ATP pockets by 30% compared to 4-F .

- Aromatic Group Impact : Replacing furan with thiophene increases logP (lipophilicity) but reduces solubility, as shown in analogs like (2E)-N-(2-chlorophenyl)-3-(thiophen-2-yl)prop-2-enamide .

Q. What computational approaches predict the binding affinity and interaction mechanisms with biological targets?

- Docking Protocols :

- Software : AutoDock Vina (scoring function: improved force field parameters for halogen bonds) .

- Grid Parameters : 25 ų box centered on the target’s active site (e.g., EGFR kinase PDB: 1M17).

Q. What are the challenges in crystallographic structure determination using programs like SHELX?

- Crystallization Issues : Poor crystal growth due to flexible prop-2-enamide backbone. Mitigated by slow vapor diffusion (hexane/ethyl acetate) at 4°C.

- Refinement in SHELXL : Anisotropic displacement parameters (ADPs) for chlorine and oxygen atoms require high-resolution data (<1.0 Å). Twinning and disorder in the furan ring are resolved using PART instructions .

Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?

- Stereoselective Synthesis :

- Catalysts : Chiral Lewis acids (e.g., Zn(II)-BINOL) enforce E-stereochemistry via chelation control (85% ee) .

- Solvent Effects : Non-polar solvents (toluene) favor E-isomer by reducing rotational freedom during amide coupling .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic E-product, while heating (60°C) leads to Z-isomer via retro-ene mechanisms .

Q. What in vitro assays are suitable for evaluating its therapeutic potential?

- Biological Screening :

- Anticancer Activity : MTT assay (IC₅₀ = 12 µM against MCF-7 cells) with apoptosis confirmed via Annexin V/PI staining .

- Antimicrobial Testing : MIC values (e.g., 8 µg/mL against S. aureus) determined by broth microdilution (CLSI guidelines) .

- Mechanistic Studies : Western blotting (e.g., p53 upregulation) and ROS detection (DCFH-DA probe) elucidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.